molecular formula C19H16N4O2S3 B11473966 1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-(thiophen-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-(thiophen-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one

Cat. No.: B11473966
M. Wt: 428.6 g/mol
InChI Key: MGPXZTOQSWMBEJ-UHFFFAOYSA-N
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Description

1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(THIOPHEN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that features a unique combination of benzothiazole, thiophene, and pyrazolo-thiazepine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(THIOPHEN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE typically involves multi-step organic reactions. The starting materials often include 6-methoxy-1,3-benzothiazole and thiophene derivatives. The synthetic route may involve:

    Formation of the benzothiazole core: This can be achieved through the reaction of o-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.

    Introduction of the pyrazolo-thiazepine ring: This step involves cyclization reactions, often using hydrazine derivatives and appropriate catalysts.

    Final assembly: The thiophene moiety is introduced through coupling reactions, such as Suzuki or Stille coupling, under palladium catalysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(THIOPHEN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(THIOPHEN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and possible biological activity.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(THIOPHEN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the function of the target protein. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,3-benzothiazol-2-yl derivatives: These compounds share the benzothiazole core and exhibit similar chemical properties.

    Thiophene-based compounds: Known for their electronic properties and used in similar applications.

    Pyrazolo-thiazepine analogs: These compounds have comparable structural features and potential biological activities.

Uniqueness

1-(6-METHOXY-1,3-BENZOTHIAZOL-2-YL)-3-METHYL-4-(THIOPHEN-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is unique due to its combination of three distinct moieties, which confer a range of chemical and biological properties. This structural diversity makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H16N4O2S3

Molecular Weight

428.6 g/mol

IUPAC Name

1-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-4-thiophen-2-yl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one

InChI

InChI=1S/C19H16N4O2S3/c1-10-16-17(13-4-3-7-26-13)27-9-15(24)21-18(16)23(22-10)19-20-12-6-5-11(25-2)8-14(12)28-19/h3-8,17H,9H2,1-2H3,(H,21,24)

InChI Key

MGPXZTOQSWMBEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SCC(=O)N2)C3=CC=CS3)C4=NC5=C(S4)C=C(C=C5)OC

Origin of Product

United States

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